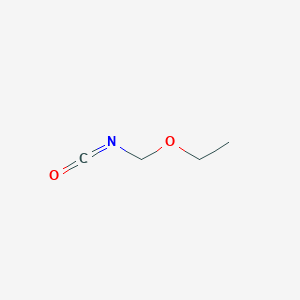
N-Nitroso-N-(4-carboxybenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-(4-carboxybenzyl)methylamine is a member of the nitrosamine family, which are organic compounds containing the nitroso functional group. These compounds are of significant interest due to their potential carcinogenic properties. Nitrosamines are typically formed by the reaction of secondary or tertiary amines with nitrous acid under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(4-carboxybenzyl)methylamine involves the nitrosation of N-(4-carboxybenzyl)methylamine. This reaction is typically carried out using nitrous acid (HNO2) or other nitrosyl sources such as dinitrogen tetroxide (N2O4) or nitrosyl chloride (NOCl). The reaction conditions usually involve an acidic environment to facilitate the formation of the nitrosonium ion (NO+), which is the active nitrosating agent .
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. TBN is preferred due to its stability and efficiency under mild conditions. The reaction is typically carried out in dichloromethane as the solvent, which provides a homogeneous reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-(4-carboxybenzyl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines, alcohols, and thiols.
Aplicaciones Científicas De Investigación
N-Nitroso-N-(4-carboxybenzyl)methylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in the formation of carcinogenic compounds in pharmaceuticals.
Industry: Used in the production of certain polymers and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of N-Nitroso-N-(4-carboxybenzyl)methylamine involves the formation of the nitrosonium ion (NO+), which can react with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of various nitroso derivatives. The nitrosonium ion is highly electrophilic and can induce mutations by alkylating DNA bases, leading to potential carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosoethylisopropylamine (NEIPA)
Uniqueness
N-Nitroso-N-(4-carboxybenzyl)methylamine is unique due to the presence of the carboxybenzyl group, which imparts different chemical properties compared to other nitrosamines.
Propiedades
Número CAS |
72782-13-9 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
4-[[methyl(nitroso)amino]methyl]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11(10-14)6-7-2-4-8(5-3-7)9(12)13/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
UEZIGZVHYWUOBH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)

![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)

![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)





![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)


